molecular formula C22H24N2O3S B7697933 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide

Cat. No. B7697933
M. Wt: 396.5 g/mol
InChI Key: WTOANLWFNMAKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide, also known as Compound A, is a small molecule that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a critical role in the regulation of apoptosis.

Mechanism of Action

The mechanism of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A involves the inhibition of the Bcl-2/Bak protein-protein interaction, which is critical for the regulation of apoptosis. Bcl-2 is an anti-apoptotic protein that prevents the activation of Bak, a pro-apoptotic protein. This compound A binds to the BH3-binding groove of Bcl-2, preventing its interaction with Bak and leading to the activation of apoptosis.
Biochemical and Physiological Effects:
This compound A has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent. However, the effects of this compound A on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A in lab experiments is its potency as a Bcl-2/Bak inhibitor. It has been shown to have a high binding affinity for Bcl-2, making it a useful tool for studying the role of this protein in apoptosis. However, its complex synthesis method and limited availability may pose challenges for researchers who wish to use it in their experiments.

Future Directions

There are several potential future directions for research on 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A. One area of interest is the development of more efficient synthesis methods, which would make it more accessible to researchers. Another area of interest is the investigation of its effects on normal cells and tissues, which would provide important information about its safety and potential side effects. Additionally, further studies are needed to determine its efficacy in treating different types of cancer and to identify potential combination therapies that could enhance its effectiveness.

Synthesis Methods

The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A involves several steps, including the preparation of the starting materials, the formation of the sulfonamide linkage, and the coupling of the naphthalene and phenyl rings. The final product is obtained through a purification process involving column chromatography. The synthesis of this compound A has been described in detail in several publications, including a recent article by Zhang et al. (2020).

Scientific Research Applications

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the Bcl-2/Bak protein-protein interaction has been shown to induce apoptosis in cancer cells, making it a promising target for the development of new cancer therapies. Several studies have demonstrated the efficacy of this compound A in vitro and in vivo, including a recent study by Wang et al. (2021) that showed its effectiveness in treating pancreatic cancer.

properties

IUPAC Name

N-naphthalen-1-yl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-16(2)24-28(26,27)19-13-10-17(11-14-19)12-15-22(25)23-21-9-5-7-18-6-3-4-8-20(18)21/h3-11,13-14,16,24H,12,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOANLWFNMAKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.